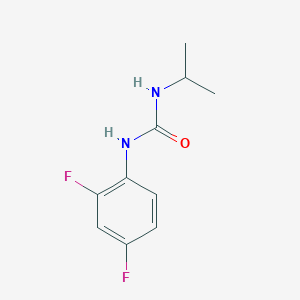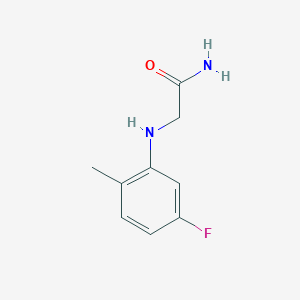
N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide involves the inhibition of kinase activity. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific target proteins. This process is known as phosphorylation and plays a crucial role in the regulation of various cellular processes. N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide binds to the ATP-binding site of kinases and prevents the transfer of phosphate groups, thereby inhibiting their activity.
Biochemical and Physiological Effects:
N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of FLT3 kinase activity has been shown to induce apoptosis in leukemia cells. Inhibition of JAK2 kinase activity has been shown to reduce inflammation in animal models of arthritis. Inhibition of Aurora A kinase activity has been shown to induce mitotic arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide in lab experiments is its potent kinase inhibitory activity. This makes it a valuable tool for studying the role of kinases in various cellular processes. However, one of the limitations of using N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide. One area of research is the development of more potent kinase inhibitors based on the structure of N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide. Another area of research is the identification of new kinases that are inhibited by N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide. Additionally, research can be done to investigate the potential applications of N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide in other fields such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide is achieved through a multistep process. The first step involves the preparation of 3-chloro-2-fluoroaniline from 3-chloroaniline and 2-fluoroaniline. This is followed by the reaction of 3-chloro-2-fluoroaniline with methylfuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide.
Applications De Recherche Scientifique
N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. One of the major areas of research is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. Dysregulation of kinases has been implicated in the development of several diseases including cancer. N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide has been shown to inhibit the activity of several kinases including FLT3, JAK2, and Aurora A, which makes it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-7-5-6-10(17-7)12(16)15-9-4-2-3-8(13)11(9)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIRVLJWKJBUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)

![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)

![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)



![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)
![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![7-chloro-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-propyl-1,3-benzodioxole-5-carboxamide](/img/structure/B7455716.png)
![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)